

Application Note: HPLC Quantification of Intracellular ECyd Triphosphate (ECTP)

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Compound of Interest

Compound Name: 3'-C-ethinylcytidine

Cat. No.: B13393095

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Executive Summary

This application note details a robust Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) protocol for the quantification of ECTP, the active triphosphate metabolite of the antineoplastic nucleoside analog ECyd (Ethinylcytidine, TAS-106).

ECyd exerts its cytotoxicity primarily by inhibiting RNA Polymerases I, II, and III. However, ECyd itself is a prodrug; it must be intracellularly phosphorylated to its active triphosphate form (ECTP) by Uridine-Cytidine Kinase 2 (UCK2). Therefore, quantifying intracellular ECTP levels is critical for correlating pharmacokinetics with therapeutic efficacy.

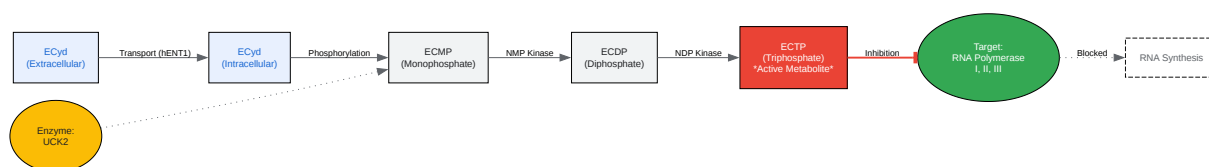
This guide addresses the specific challenge of retaining and separating highly polar nucleotides on C18 columns by utilizing ion-pairing agents, providing a cost-effective and reproducible alternative to MS/MS methods.

Metabolic Pathway & Mechanism[1][2]

Understanding the analyte's origin is essential for valid data interpretation. ECyd is a cytidine analog. Upon entry into the cell, it mimics natural nucleosides.

Figure 1: Intracellular Metabolism of ECyd

The following diagram illustrates the "closed" metabolic pathway where ECyd is phosphorylated to ECTP, which then inhibits RNA synthesis.



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Caption: ECyd is transported into the cell and sequentially phosphorylated. ECTP accumulation is the rate-limiting determinant of cytotoxicity [1].

Methodological Principles

Why Ion-Pair Chromatography?

Nucleoside triphosphates (NTPs) like ECTP possess three phosphate groups, making them highly polar and negatively charged at neutral pH.

- Standard C18: NTPs elute in the void volume (no retention).
- Anion Exchange (SAX): Good retention, but often poor resolution between structural analogs (e.g., CTP vs. ECTP).
- Ion-Pair (IP-RP-HPLC): The Solution.[1][2][3][4] An ion-pairing agent (e.g., Tetrabutylammonium, TBA) is added to the mobile phase. The lipophilic butyl tails of TBA adsorb to the C18 stationary phase, while the positively charged ammonium head interacts with the negatively charged phosphates of ECTP. This creates a "dynamic ion exchange"

surface, allowing separation based on both charge (phosphate number) and hydrophobicity (base modification) [2].

Materials & Equipment

Reagents

- ECyd Standard: (Source: Taiho Pharmaceutical or chemical synthesis).
- Internal Standard (IS): 5-Fluorouridine triphosphate (FUTP) or a non-endogenous nucleotide like Inosine Triphosphate (ITP) to correct for extraction loss.
- Extraction Solvent: 0.4 M Perchloric Acid (PCA), ice-cold.
- Neutralization Buffer: 5 M Potassium Hydroxide (KOH) or 0.5 M Tri-n-octylamine in Freon (for liquid-liquid extraction). Note: KOH is standard, but requires careful pH monitoring.
- Mobile Phase Reagents:
 - Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium phosphate (TBAP).
 - Potassium Dihydrogen Phosphate (K₂HPO₄) [1][3]
 - HPLC-grade Acetonitrile (ACN).

Equipment

- HPLC System: Binary gradient pump, temperature-controlled autosampler (4°C), UV-Vis/PDA detector.
- Column: C18 Reverse Phase (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm (or 250 mm for better resolution).

Experimental Protocol

Cell Sample Preparation (Perchloric Acid Extraction)

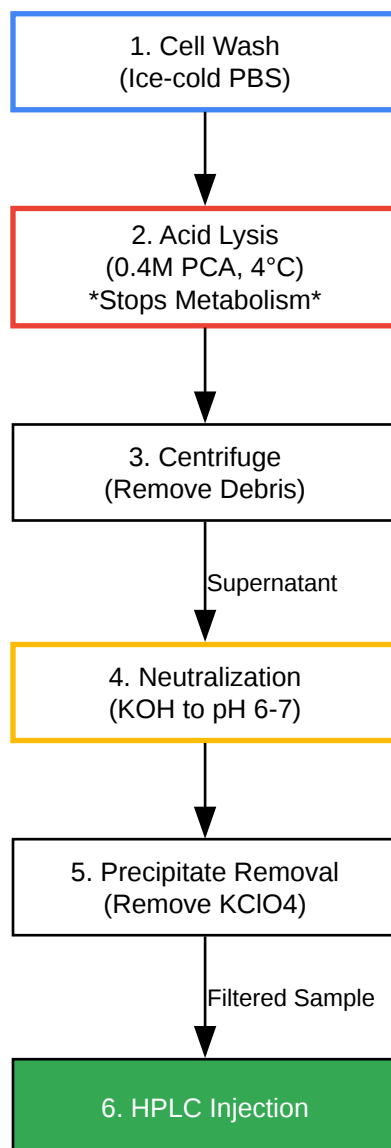
Scientific Integrity Note: Nucleotides are labile. Phosphatases will rapidly degrade ECTP to ECDP/ECMP if the cells are not lysed immediately in cold acid.

- Harvest:
 - Culture cells (approx 10⁷ cells) in the presence of ECyd.
 - Wash cells 2x with ice-cold PBS. Remove all residual PBS (phosphate interferes with HPLC if excess is present).
- Lysis:
 - Add 500 μ L ice-cold 0.4 M PCA.
 - Scrape cells (if adherent) and transfer to a pre-chilled microcentrifuge tube.
 - Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.
- Clarification:
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer supernatant to a new tube. Save the pellet for protein quantification (normalization).
- Neutralization:
 - Add 5 M KOH dropwise (approx 1/10th volume) to adjust pH to 6.0–7.0.
 - Critical Step: Use pH strips or a micro-electrode. Do not exceed pH 8.0, as nucleotides are unstable in alkali.
 - Incubate on ice for 10 minutes to allow Potassium Perchlorate (KClO₄) to precipitate.
- Final Spin:

- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.

Figure 2: Extraction Workflow

Visualizing the critical steps to prevent analyte degradation.



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Caption: The PCA extraction method ensures immediate enzyme inactivation, preserving the triphosphate pool ratios [3].

HPLC Conditions

This gradient is optimized to separate mono-, di-, and tri-phosphates, with ECTP eluting after endogenous CTP due to the hydrophobic ethynyl group.

- Column Temp: 25°C (Room Temp) or 30°C.
- Flow Rate: 1.0 mL/min.[3]
- Injection Vol: 20–50 µL.
- Detection: UV at 272 nm (Lambda max for Cytidine analogs) or 260 nm (Standard).

Mobile Phase Composition:

- Buffer A: 10 mM TBAHS + 100 mM
, adjusted to pH 6.0 with KOH.
- Buffer B: Acetonitrile (ACN).
 - Alternative B: If resolution is poor, use Buffer A mixed with 30% ACN.

Gradient Table:

Time (min)	% Buffer A	% Buffer B (ACN)	Event
0.0	98	2	Load / Mono-phosphates elute
15.0	90	10	Di-phosphates elute
35.0	75	25	Tri-phosphates (CTP, ECTP) elute
40.0	75	25	Isocratic hold
41.0	98	2	Re-equilibration
50.0	98	2	End of Run

Note: Retention times will vary based on column age and exact pH. ECTP typically elutes between 25–35 minutes, slightly later than CTP.

Data Analysis & Validation

Identification[7][8]

- Retention Time (RT): Compare the peak in the sample with an authentic ECTP standard.
- Spectrum Scan: If using a PDA detector, verify the UV spectrum. ECyd has a characteristic absorption similar to cytidine but may show slight shifts due to the alkyne group.
- Enzymatic Validation (Self-Validating Step): To confirm a peak is a nucleotide, treat a duplicate sample with Alkaline Phosphatase for 30 mins. The putative ECTP peak should disappear, shifting to the nucleoside (ECyd) retention time.

Quantification Calculation

Calculate the intracellular concentration (

) using the following formula:

Where:

- = Peak area of ECTP in sample.
- = Peak area of standard.
- = Concentration of standard.
- = Total volume of cell extract (μL).
- = Total number of cells harvested.
- = Average volume of a single cell (approx 1–2 pL for typical cancer cells, or normalize to mg protein).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	pH mismatch or old column	Ensure Mobile Phase pH is exactly 6.0. Replace column if >1000 injections.
Co-elution with CTP	Insufficient hydrophobicity difference	Decrease % ACN in the gradient to flatten the slope around 25-35 min. Increase TBAHS concentration to 15 mM.
Low Recovery	Degradation during lysis	Ensure PCA is ice-cold. Work faster. Check pH after neutralization (must be < 8.0). [1] [3] [4]
Ghost Peaks	Contaminated Mobile Phase	TBA salts can precipitate or encourage bacterial growth. Prepare fresh buffers daily and filter (0.22 μm).

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